molecular formula C11H12O7 B1213751 Piscidic acid CAS No. 469-65-8

Piscidic acid

Cat. No.: B1213751
CAS No.: 469-65-8
M. Wt: 256.21 g/mol
InChI Key: TUODPMGCCJSJRH-UHFFFAOYSA-N
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Description

Historical Perspectives on Discovery and Isolation

The scientific investigation into piscidic acid dates back to the early 20th century, with early attention drawn to its properties in Piscidia erythrina (Jamaican Dogwood) in 1844 botanical.com. The compound was subsequently isolated and its structure elucidated from the root bark of Piscidia piscipula (also known as Piscidia erythrina L.), a species within the Leguminosae family biosynth.com, drugfuture.com, botanical.com. Further research identified this compound as a constituent in extracts from other plants, including Dioscorea nipponica unl.pt, ncats.io.

Natural Occurrence and Distribution in Biological Systems

This compound is predominantly found in the plant kingdom, serving as a significant metabolite in several species. Its presence has been confirmed in various plant families, highlighting its widespread distribution in nature.

This compound has been identified and isolated from a range of plant species, underscoring its role as a natural product.

The prickly pear cactus, Opuntia ficus-indica, is a notable source of this compound unl.pt, ontosight.ai, ficomore.com, korelu.de, chemfaces.com, nih.gov. The compound is found in the cladodes (stem pads) and fruits of this cactus ontosight.ai, ficomore.com, chemfaces.com, nih.gov. Research indicates that this compound is among the most abundant phenolic metabolites present in Opuntia ficus-indica cladodes researchgate.net. Studies have quantified its presence, with amounts reported up to 984.6 mg/100 g in cladodes researchgate.net. This compound also demonstrates high bioaccessibility, with reported figures reaching up to 208% researchgate.net, chemfaces.com. Within Opuntia ficus-indica extracts, this compound functions as an iron chelator, which is significant for preventing the formation of free radicals in biological systems korelu.de, ncats.io.

Cimicifuga racemosa, commonly known as Black Cohosh, is another plant species from which this compound and its derivatives have been isolated unl.pt, medchemexpress.com, chemsrc.com, medchemexpress.eu, researchgate.net. Specifically, hydroxycinnamic acid esters of this compound, such as cimicifugic acids E and F, have been identified in the rhizomes of Cimicifuga racemosa researchgate.net. This compound itself is described as an ester compound derived from this plant medchemexpress.com, chemsrc.com, medchemexpress.eu. The presence of this compound in Cimicifuga species is recognized, with this compound forming a key structural component of certain cimicifugic acids unl.pt, phytolab.com, nih.gov.

Piscidia piscipula, also referred to as the Fish Poison Tree or Jamaican Dogwood, is a primary source of this compound biosynth.com, nih.gov, drugfuture.com, phytolab.com, botanical.com. The compound has been successfully isolated from the root bark of this leguminous tree biosynth.com, drugfuture.com, botanical.com. The aqueous extract of Piscidia erythrina (a synonym for Piscidia piscipula) contains this compound botanical.com.

Pigeonpea (Cajanus cajan) is recognized for its remarkable ability to acquire phosphorus from soils with low phosphorus availability, a mechanism partly attributed to the secretion of this compound from its roots unl.pt, ncat.org, msu.ru, icrisat.org, oup.com. This compound and its derivatives play a crucial role in phosphorus uptake by chelating iron, thereby facilitating the release of iron-bound phosphate (B84403) for absorption by the plant ncat.org, msu.ru, icrisat.org. Research indicates that under conditions of phosphate starvation, pigeonpea roots enhance the secretion of various organic acids, including piscidic acids oup.com.

Glycine max (Soybean)

This compound has been identified as a component involved in the coloration of pods and seed coats in Glycine max (soybean). Specifically, research has shown that the L1 gene in soybean functions as a eucomic acid synthase, facilitating the synthesis of both eucomic acid and this compound. These compounds contribute to the characteristic dark pigmentation observed in wild soybean pods. Studies have indicated that the presence or absence of functional alleles of the L1 gene leads to variations in pod color, with functional alleles promoting the synthesis of these pigments. While this compound is noted for its role in soybean pigmentation, other legumes like pigeon pea have been studied for their exudation of this compound for phosphorus uptake from soils, a mechanism not typically associated with soybeans in this context.

Association with Crassulacean Acid Metabolism (CAM) and Succulent Plants

This compound is notably associated with Crassulacean Acid Metabolism (CAM) and succulent plants. Its presence in nature is considered unusual, being largely restricted to plants exhibiting CAM. Agave americana, a CAM succulent, has been reported to contain this compound, where it can constitute a significant portion of the total organic acids. CAM is a physiological adaptation that allows plants to conserve water by opening their stomata at night to fix carbon dioxide (CO₂) as organic acids, which are then decarboxylated during the day for photosynthesis. The role of this compound within this metabolic pathway or its specific contribution to the succulence or water-use efficiency of these plants is an area of ongoing research.

Classification within Natural Product Chemistry

Within the field of natural product chemistry, this compound is classified as a phenolic acid. Phenolic acids are a broad group of secondary metabolites characterized by a phenolic ring structure and a carboxylic acid group. This compound is structurally derived from tartaric acid, with the addition of a p-hydroxybenzyl group, and is also referred to as (p-hydroxybenzyl)tartaric acid. Its chemical formula is C₁₁H₁₂O₇, and it has a molecular weight of approximately 256.21 g/mol . Its classification as a phenolic acid aligns with its antioxidant properties, which are often associated with this class of compounds.

Compound Identification Table

Compound NameChemical FormulaMolecular Weight ( g/mol )Primary Source/Association
This compoundC₁₁H₁₂O₇256.21Piscidia piscipula, Cimicifuga sp., Opuntia sp., Agave americana, Glycine max
Eucomic acidNot specifiedNot specifiedOpuntia sp., Glycine max
Cimicifugic acid LC₂₂H₂₂O₈414.41Cimicifuga simplex, Cimicifuga japonica
Citric acidC₆H₈O₇192.12Agave americana, Soybean rhizosphere
Malic acidC₄H₆O₅134.09Agave americana, Pigeon pea, Soybean, Cowpea rhizosphere
Oxalic acidC₂H₂O₄90.03Pigeon pea rhizosphere
Malonic acidC₃H₄O₄104.06Pigeon pea rhizosphere
Isorhamnetin (B1672294)C₁₆H₁₂O₇316.27Opuntia sp.
QuercetinC₁₅H₁₀O₇302.24Opuntia sp.
Ferulic acidC₁₀H₁₀O₄194.18Opuntia sp.

Note: Molecular weights for eucomic acid, citric acid, malic acid, oxalic acid, malonic acid, isorhamnetin, quercetin, and ferulic acid are provided for context and comparison, as they are mentioned in relation to plant studies or classifications.This compound is a naturally occurring organic compound that has garnered interest in academic research due to its potential biological activities and unique occurrence in certain plant species. This article delves into its academic context, its association with specific plants like Glycine max (soybean), its role in Crassulacean Acid Metabolism (CAM) and succulent plants, and its classification within natural product chemistry.

This compound, also known as (p-hydroxybenzyl)tartaric acid, is a compound identified in various plant sources, including the fish poison tree (Piscidia piscipula), Cimicifuga species, and cacti. Its chemical structure features a tartaric acid backbone with a p-hydroxybenzyl group attached. Research highlights its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. In academic research, this compound is studied for its role in plant physiology, particularly in nutrient uptake and plant defense mechanisms. Its ability to chelate metal ions, notably iron, is a key area of investigation, contributing to its function in phosphorus acquisition in certain plants.

Plant Species as Primary Sources

Glycine max (Soybean)

This compound has been identified as a component involved in the coloration of pods and seed coats in Glycine max (soybean). Research indicates that the L1 gene in soybean functions as an eucomic acid synthase, facilitating the synthesis of both eucomic acid and this compound. These compounds contribute to the dark pigmentation observed in wild soybean pods. Studies suggest that the presence or absence of functional alleles of the L1 gene influences pod color by regulating the synthesis of these pigments. While this compound plays a role in soybean pigmentation, other legumes, such as pigeon pea, have been noted for exuding this compound to aid in phosphorus uptake from soils, a mechanism not typically attributed to soybeans in this context.

Association with Crassulacean Acid Metabolism (CAM) and Succulent Plants

This compound is notably associated with Crassulacean Acid Metabolism (CAM) and succulent plants, with its natural occurrence being largely restricted to these plant types. Agave americana, a CAM succulent, has been reported to contain this compound, where it can constitute a significant portion of the total organic acids. CAM is a physiological adaptation that enhances water-use efficiency by enabling plants to fix carbon dioxide (CO₂) at night as organic acids, which are then decarboxylated during the day for photosynthesis, allowing stomata to remain closed during hotter periods. The specific role of this compound within the CAM pathway or its direct contribution to succulence or water-use efficiency in these plants is an area of ongoing research.

Classification within Natural Product Chemistry

Within natural product chemistry, this compound is classified as a phenolic acid. Phenolic acids are a broad group of secondary metabolites characterized by a phenolic ring structure and a carboxylic acid group. This compound is structurally derived from tartaric acid, with an attached p-hydroxybenzyl group, and is also known as (p-hydroxybenzyl)tartaric acid. Its chemical formula is C₁₁H₁₂O₇, and it has a molecular weight of approximately 256.21 g/mol . Its classification as a phenolic acid aligns with its recognized antioxidant properties, which are commonly associated with this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUODPMGCCJSJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276232, DTXSID90963695
Record name Piscidein
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Record name 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
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Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (2R,3S)-Piscidic acid
Source Human Metabolome Database (HMDB)
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CAS No.

469-65-8, 35388-57-9
Record name 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
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Record name Piscidic acid
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Record name Piscidein
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Record name 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
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Record name (2R,3S)-Piscidic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 - 187 °C
Record name (2R,3S)-Piscidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Piscidic Acid Biosynthesis and Metabolic Pathways

Stereoselective Synthesis Approaches in Laboratory Settings

Total Synthesis Strategies for Stereoisomers

The synthesis of specific stereoisomers of piscidic acid is crucial for understanding their biological activities and for structure-activity relationship studies. unl.ptresearchgate.netoup.comtandfonline.comtandfonline.comnih.gov As mentioned, the Sharpless asymmetric dihydroxylation methodology has been particularly effective in accessing enantiomerically pure forms. researchgate.netoup.comtandfonline.comtandfonline.comnih.gov For example, the use of dihydroquinidine (B8771983) ligands yields (+)-piscidic acid, while dihydroquinine ligands can be employed to synthesize its enantiomer, (-)-piscidic acid. tandfonline.com Furthermore, by starting with either (Z)- or (E)-trisubstituted olefins, different stereochemical outcomes can be achieved. researchgate.netoup.com The synthesis of all four stereoisomers allows for a comprehensive investigation of their chemical and biological properties.

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling studies provide direct evidence for the metabolic fate of this compound and its precursors. nih.govdatapdf.comfrontiersin.orgchempep.comcreative-proteomics.comnih.govgeneralmetabolics.comboku.ac.atnih.govmdpi.comnumberanalytics.com For example, feeding plants with ¹³C-labeled precursors could elucidate the biosynthetic pathway leading to this compound. datapdf.comfrontiersin.orgchempep.comcreative-proteomics.comnih.govgeneralmetabolics.comboku.ac.atnih.govmdpi.comnumberanalytics.com Similarly, in studies of gut microbiota metabolism, labeling could reveal whether this compound is a substrate, product, or intermediate in microbial transformations of plant-derived compounds. nih.gov The ability to trace the movement of specific isotopes allows for a detailed understanding of biochemical transformations, enzyme kinetics, and pathway regulation, contributing significantly to the fields of plant physiology, biochemistry, and microbial metabolism.

Biological Activities and Molecular Mechanisms of Action Non Clinical

Antioxidant Mechanisms

Piscidic acid demonstrates significant antioxidant capabilities, primarily through its ability to neutralize free radicals and manage metal ion homeostasis.

As a phenolic compound, this compound possesses structural features that enable it to effectively scavenge various types of free radicals. The mechanisms by which phenolic compounds like this compound exert their antioxidant effects generally involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. This process stabilizes the radical species, preventing them from initiating or propagating damaging chain reactions, such as lipid peroxidation. While specific pathways for this compound are still under investigation, its phenolic hydroxyl group is a key contributor to its radical-scavenging capacity, facilitating electron delocalization within the molecule. By directly interacting with and neutralizing free radicals, this compound helps to mitigate oxidative stress within biological systems.

This compound functions as a metal ion chelator, particularly for iron ions (Fe²⁺/Fe³⁺). Metal ions, especially transition metals like iron and copper, can catalyze the formation of highly reactive and damaging free radicals, such as hydroxyl radicals (•OH), through Fenton-like reactions. By binding to these metal ions, this compound sequesters them, thereby preventing their catalytic pro-oxidant activity and reducing the generation of ROS. This chelation activity is vital for maintaining redox homeostasis, a state where the production and neutralization of reactive species are balanced. By complexing Fe²⁺, this compound effectively prevents the initiation of ROS formation, contributing to cellular protection against oxidative damage. Metal chelating agents are considered secondary antioxidants as they can decrease the redox potential and stabilize oxidized metal ions.

Enzymatic Modulatory Activities

This compound has demonstrated the ability to modulate the activity of specific enzymes, most notably HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis, and also acts as a substrate in other enzymatic pathways.

This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme plays a pivotal role in the mevalonate (B85504) pathway, which is the rate-limiting step in cholesterol biosynthesis. Studies have evaluated this compound, often in combination with other compounds like isorhamnetin (B1672294) derivatives from Opuntia ficus-indica, for its inhibitory effects on HMG-CoA reductase. In one study, a mixture of these compounds showed an IC₅₀ of 20.3 μg/mL for HMG-CoA reductase inhibition, while this compound alone exhibited an IC₅₀ of 149.6 μg/mL. Docking studies have further confirmed that this compound can bind to the active site of HMG-CoA reductase, suggesting a molecular basis for its inhibitory action. These findings highlight its potential utility in managing hypercholesterolemia and developing functional foods or pharmaceutical products aimed at cholesterol regulation.

Table 1: HMG-CoA Reductase Inhibition by this compound

Compound/MixtureTarget EnzymeIC₅₀ (μg/mL)Reference(s)
This compound (alone)HMG-CoA Reductase149.6
Isorhamnetin derivativesHMG-CoA ReductaseSlightly better than this compound
Mixture (Isorhamnetin + this compound)HMG-CoA Reductase20.3

Beyond its role as an HMG-CoA reductase inhibitor, this compound interacts with other enzymes, notably as a substrate in the biosynthesis of certain plant compounds. It has been reported to possess in vitro estrogen activity. More specifically, this compound serves as an acceptor substrate for the enzyme hydroxycinnamoyl-CoA:this compound hydroxycinnamoyltransferase (HCT1), also known as ArHPT1 or cimicifugic acid synthase (CAS), isolated from Actaea racemosa. This enzyme catalyzes the transfer of a hydroxycinnamic acid moiety from various hydroxycinnamoyl-CoA thioesters to this compound, leading to the formation of cimicifugic acids.

The kinetic studies of HCT1 reveal its substrate specificity and efficiency:

this compound acts as the acceptor substrate with an apparent Km value of 32.3 μM when 4-coumaroyl-CoA is the donor substrate.

The enzyme accepts several hydroxycinnamoyl-CoA thioesters as donor substrates, with varying Km values:

p-coumaroyl-CoA: Km = 6.8 μM

sinapoyl-CoA: Km = 10.5 μM

caffeoyl-CoA: Km = 16.3 μM

feruloyl-CoA: Km = 51.4 μM

HCT1 exhibits optimal activity at pH 7.0 and a temperature of 30°C.

While these studies elucidate this compound's role as a substrate in the biosynthesis of cimicifugic acids, the enzyme responsible for the direct oxidation of eucomic acid to this compound remains unidentified.

Table 2: Kinetic Parameters of Actaea racemosa Hydroxycinnamoyl-CoA:this compound Hydroxycinnamoyltransferase (HCT1)

Substrate (Donor)Acceptor SubstrateKm (μM)Optimal pHOptimal Temp (°C)Reference(s)
p-coumaroyl-CoAThis compound6.8 ± 2.37.030
sinapoyl-CoAThis compound10.5 ± 2.77.030
caffeoyl-CoAThis compound16.3 ± 4.67.030
feruloyl-CoAThis compound51.4 ± 11.87.030
4-coumaroyl-CoAThis compound32.37.030

Antimicrobial Mechanisms

This compound exhibits antimicrobial properties, demonstrating efficacy against certain pathogenic bacteria. Research has specifically investigated its effects on Helicobacter pylori (H. pylori), a bacterium implicated in various gastrointestinal conditions. In studies against H. pylori, this compound was found to inhibit bacterial proliferation with a low propensity for inducing resistance. The observed antimicrobial mechanisms include:

Morphological Alterations: this compound treatment leads to observable changes in the morphology of H. pylori strains.

Suppression of Urease Activity: The compound can suppress the activity of urease, an enzyme crucial for H. pylori's survival in the acidic stomach environment.

Downregulation of Virulence Factors: this compound reduces the expression of key virulence factors, specifically CagA and UreB, which are important for H. pylori's pathogenicity.

Reduction of Intracellular ATP Levels: Treatment with this compound leads to a decrease in intracellular adenosine (B11128) triphosphate (ATP) levels within the bacteria, impacting their energy metabolism.

These mechanisms collectively contribute to the antibacterial effect of this compound against H. pylori, positioning it as a potential agent for managing infections caused by this pathogen.

Disruption of Microbial Cell Integrity

While direct evidence detailing the specific mechanisms by which this compound disrupts microbial cell integrity is limited in the provided literature, studies on related compounds and extracts containing this compound offer insights into potential modes of action. Phenolic compounds and organic acids, in general, are known to exert antimicrobial effects through various mechanisms. For instance, certain organic acids can disrupt bacterial cell membranes, affecting membrane potential and hindering essential transport mechanisms, particularly in Gram-negative bacteria mdpi.com. Similarly, other phenolic compounds have demonstrated antibacterial activity related to membrane damage, leading to a loss of cell membrane integrity and alterations in cell morphology frontiersin.org. Studies on Opuntia ficus-indica cladode extracts, which are rich in this compound, have shown selective inhibition of Gram-positive bacteria researchgate.net. These extracts have also exhibited a bactericidal mode of action, with SEM analyses indicating deformed, pitted, broken, or fragmented bacterial cells, suggesting a significant impact on cell wall and membrane integrity dut.ac.za.

Inhibition of Pathogen Growth Pathways

Information directly linking this compound to the inhibition of specific pathogen growth pathways is not extensively detailed in the reviewed literature. However, the broader class of phenolic compounds and other natural antimicrobials are known to interfere with various microbial processes. These can include the inhibition of essential enzyme synthesis, disruption of metabolic pathways, interference with cell division, and inhibition of RNA and protein synthesis mdpi.comnih.gov. Extracts containing this compound have demonstrated selective inhibition of Gram-positive bacteria researchgate.net. Further research is needed to pinpoint the exact pathways targeted by this compound in its antimicrobial actions.

Estrogenic Activity: In Vitro Research and Receptor Interactions

This compound has been reported to possess in vitro estrogen activity medchemexpress.eumedchemexpress.comchemsrc.commedchemexpress.com. This activity is attributed to its origin from Cimicifuga racemosa, a plant traditionally used for its medicinal properties, including those related to hormonal balance medchemexpress.eumedchemexpress.comchemsrc.commedchemexpress.com. While the precise interactions of this compound with estrogen receptors (ERα and ERβ) are not fully detailed in the provided search results, research on Cimicifuga racemosa extracts suggests that estrogenic effects might necessitate metabolic activation and that preliminary studies did not find direct affinity for ERα and ERβ in these extracts pharmextracta.com. The general understanding of estrogen receptor signaling involves ligand binding to the receptor, leading to conformational changes and subsequent modulation of gene transcription, which can influence cellular proliferation and differentiation mdpi.com.

Cellular and Subcellular Effects (e.g., on oxidative damage in cells)

This compound has demonstrated protective effects against oxidative stress in cellular models. Specifically, in human keratinocytes, this compound, as a component of Opuntia ficus-indica cladode extracts, has been shown to counteract the damaging effects of UVA irradiation researchgate.netnih.gov. UVA exposure is known to induce reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and depletion of glutathione (B108866) (GSH) researchgate.netnih.govfrontiersin.orgwikipedia.org. The presence of this compound in these extracts was found to be responsible for the anti-oxidative stress action, inhibiting these stress-induced processes and providing protection against UVA-induced apoptosis researchgate.netnih.gov. Studies have also indicated that this compound is located within the cell walls of Opuntia ficus-indica fruit researchgate.net. Oxidative stress, characterized by an imbalance between oxidants and antioxidants, can lead to damage to cellular components such as proteins, lipids, and DNA, contributing to various pathological conditions frontiersin.orgwikipedia.org.

Data Tables

Table 1: Chemical Properties of this compound

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound469-65-8C₁₁H₁₂O₇256.21

Table 2: Research Findings on Oxidative Stress Protection

Cell Type / ModelInducing AgentObserved Effects of AgentRole of this compound (in extract)OutcomeCitation(s)
Human KeratinocytesUVA irradiationROS production, lipid peroxidation, GSH depletion, apoptosisResponsible for anti-oxidative stress actionCounteracted damaging effects, inhibited stress-induced processes, provided protection against apoptosis researchgate.netnih.gov
Opuntia ficus-indica cladode extract fractionUVA irradiationStress-induced processesContributes to protective effectSun protection factor (SPF) of 2.23 ± 0.41 (corresponds to 50% UV protection) for the fraction containing piscidic/eucomic acids researchgate.net

Derivatives and Structure Activity Relationship Studies

Naturally Occurring Derivatives of Piscidic Acid

The structural framework of this compound lends itself to a variety of modifications in nature, resulting in a range of derivatives. These modifications primarily involve esterification and methylation, leading to compounds with altered physicochemical properties and biological activities.

A significant group of naturally occurring derivatives are esters formed between this compound or the structurally related fukiic acid and various hydroxycinnamic acids. These complex esters, known as cimicifugic acids and fukinolic acid, have been predominantly isolated from plants of the Cimicifuga (now Actaea) and Petasites genera. researchgate.netnih.gov

Fukinolic acid, for instance, is an ester of fukiic acid and caffeic acid. nih.gov The cimicifugic acids are a broader class of compounds that can be esters of either this compound or fukiic acid with hydroxycinnamic acids like ferulic acid and isoferulic acid. nih.govconsensus.app For example, cimicifugic acid E is an ester of this compound and ferulic acid, while cimicifugic acid F is an ester of this compound and isoferulic acid. nih.govconsensus.app A systematic nomenclature has been proposed to clarify the specific combination of the benzyltartaric acid moiety (piscidic or fukiic acid) and the hydroxycinnamoyl moiety. researchgate.net

These ester derivatives have been the subject of various biological investigations. For example, fukinolic acid has demonstrated estrogenic activity in in-vitro studies. researchgate.netnih.govconsensus.app Furthermore, various cimicifugic acids have shown potential in inhibiting collagenolytic activity. jst.go.jpresearchgate.net

Table 1: Examples of Naturally Occurring Esters of this compound and Fukiic Acid

Derivative NameBenzyltartaric Acid MoietyHydroxycinnamic Acid MoietyNatural Source (Example)
Cimicifugic Acid EThis compoundFerulic AcidCimicifuga racemosa nih.govconsensus.app
Cimicifugic Acid FThis compoundIsoferulic AcidCimicifuga racemosa nih.govconsensus.app
Fukinolic AcidFukiic AcidCaffeic AcidCimicifuga racemosa nih.govconsensus.app
Cimicifugic Acid AFukiic AcidFerulic AcidCimicifuga racemosa nih.govconsensus.app
Cimicifugic Acid BFukiic AcidIsoferulic AcidCimicifuga racemosa nih.govconsensus.app

O-methylation is another common modification of this compound found in nature. The addition of a methyl group to one of the hydroxyl groups can significantly alter the molecule's polarity and its interaction with biological targets. One such derivative is 4'-O-methyl-piscidic acid. This compound has been noted for its ability to promote phosphorus availability, which can enhance the root growth of certain plants like pigeon-pea and maize. researchgate.net

Eucomic acid is a structural analogue of this compound, characterized as (2R)-2-(p-hydroxybenzyl)malic acid. ebi.ac.uk It is a natural product found in various plants, including Lotus japonicus and Lycoris radiata. ebi.ac.ukebi.ac.uk Research has shown that eucomic acid possesses antioxidant and anti-aging properties. chemfaces.com Furthermore, it has demonstrated the ability to promote wound healing and exhibits antibacterial and acetylcholinesterase inhibitory activities. chemfaces.com Glucopyranosyloxybenzyl eucomate derivatives, such as vandaterosides I, II, and III, have also been isolated and identified. ebi.ac.uk

Synthetic Derivatives and Analogue Development

The synthesis of this compound and its derivatives has been a focus of chemical research, enabling the production of these natural products in the laboratory and the creation of novel analogues for biological testing. The total synthesis of (+)-piscidic acid has been achieved through various routes, including methods that establish the required stereochemistry with high purity. researchgate.net

The development of synthetic strategies has also paved the way for the creation of analogues. For instance, the synthesis of cimicifugic acid L was accomplished through a multi-step process that involved the esterification of a protected this compound intermediate with 3,4-dimethoxycinnamoyl chloride. researchgate.net The ability to synthesize these complex molecules allows for the systematic modification of their structures to probe structure-activity relationships and to potentially develop compounds with enhanced or novel biological activities. The synthesis of various derivatives, including esters and amides, allows for a systematic investigation into how different functional groups impact biological activity. frontiersin.org

Investigation of Structure-Activity Relationships for Biological Functions

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the development of new therapeutic agents and understanding their roles in nature.

Studies have shown that the nature of the esterifying hydroxycinnamic acid in cimicifugic acids plays a significant role in their biological effects. For instance, esters of fukiic acid, such as fukinolic acid and cimicifugic acids A, B, and C, exhibited more potent inhibition of collagenolytic activity compared to the corresponding esters of this compound (cimicifugic acids D, E, and F). jst.go.jpresearchgate.net This suggests that the presence of the 3',4'-dihydroxybenzyl group in the fukiic acid moiety is important for this particular activity. jst.go.jpresearchgate.net The entire structure of these complex esters appears to be necessary for their inhibitory effects, as the individual components (fukiic acid, caffeic acid, etc.) showed weaker activity. jst.go.jp

The antioxidant and antimicrobial properties of this compound are attributed to its phenolic nature, which allows it to scavenge free radicals and chelate metal ions. biosynth.combiosynth.com Modifications to the phenolic hydroxyl groups, such as methylation or esterification, can modulate these activities. For example, docking studies have suggested that this compound can bind to the active site of HMG-CoA reductase, an enzyme involved in cholesterol synthesis, and its inhibitory activity can be influenced by its structure. chemfaces.comncats.io

The development of quantitative structure-activity relationship (QSAR) models can provide further insights into the structural features that are critical for specific biological activities. science.gov By correlating structural descriptors with biological data, these models can help predict the activity of novel derivatives and guide the design of more potent and selective compounds. science.gov

Advanced Analytical Methodologies for Piscidic Acid Research

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of piscidic acid, primarily due to its high resolving power and adaptability. It is frequently employed for the separation and quantification of this compound from other phenolic compounds in plant extracts, such as those from Opuntia (prickly pear) and Cimicifuga species csic.esnih.gov. The separation is typically achieved on a C18 reverse-phase column, which effectively retains this compound and allows for its separation from other phytochemicals based on polarity csic.esresearchgate.net. Gradient elution systems, commonly involving a mixture of acidified water (often with formic or acetic acid) and an organic solvent like methanol or acetonitrile, are used to achieve optimal separation of a wide range of compounds, including this compound, within a single analytical run csic.esnih.gov.

HPLC-Diode Array Detector (DAD)

The coupling of HPLC with a Diode Array Detector (DAD) is a widely used method for the quantification of this compound. The DAD detector measures absorbance over a wide range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. For the analysis of phenolic acids, including this compound, detection is commonly set at 280 nm csic.es. This method allows for the simultaneous determination of this compound alongside other phenolic compounds and betalains in extracts from sources like prickly pear fruit csic.esresearchgate.net. The use of a C18 column with a gradient of acidified water and methanol is a common chromatographic setup for this purpose csic.escore.ac.uk.

Table 1: Example of HPLC-DAD Conditions for this compound Analysis

ParameterConditionSource(s)
System Agilent 1200 Series HPLC csic.esresearchgate.net
Column Zorbax SB-C18 (250 nm x 4.6 nm, 5 µm) csic.esresearchgate.net
Mobile Phase A Ultrapure water with 1% formic acid csic.escore.ac.uk
Mobile Phase B Methanol with 1% formic acid csic.es
Flow Rate 0.8 mL/min csic.es
Column Temperature 25 °C csic.esresearchgate.net
Detection Wavelength 280 nm (for phenolic acids) csic.es

HPLC-Mass Spectrometry (MS/MS) Techniques

For higher selectivity and structural confirmation, HPLC is often coupled with tandem mass spectrometry (MS/MS). This powerful combination allows for the tentative identification of this compound and its derivatives even in complex mixtures at low concentrations. Electrospray ionization (ESI) in the negative ion mode is typically used for analyzing phenolic acids like this compound nih.govunl.pt. In this mode, this compound is detected as its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 255 researchgate.netmdpi.commdpi.com.

Further fragmentation of this precursor ion in the mass spectrometer provides characteristic product ions that serve as a structural fingerprint. For instance, in the analysis of Cimicifuga species, derivatives such as 2-feruloyl this compound (m/z 431) and 2-isoferuloyl this compound (m/z 431) were identified by the characteristic fragment ion at m/z 255, corresponding to the loss of the feruloyl or isoferuloyl group nih.gov. This technique is invaluable for distinguishing between isomers and identifying novel this compound esters nih.gov.

Table 2: Characteristic Ions of this compound and a Derivative in HPLC-ESI-MS/MS

CompoundPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ion(s) (m/z)Ionization ModeSource(s)
This compound255Not specifiedNegative ESI researchgate.netmdpi.commdpi.com
2-feruloyl this compound431255 ([M-feruloyl]⁻), 193 ([ferulic acid-H]⁻)Negative ESI nih.gov
2-dimethoxycinnamoyl this compound461271 ([M-dimethoxycinnamoyl]⁻), 207 ([dimethoxycinnamic acid-H]⁻)Negative ESI nih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS)

To achieve faster and more efficient separations, Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly utilized. When coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS), it becomes a premier tool for the rapid and comprehensive chemical profiling of natural extracts nih.govresearchgate.net. This methodology offers superior resolution, peak capacity, and detection sensitivity compared to conventional HPLC nih.gov.

The Q-TOF mass analyzer provides highly accurate mass measurements (typically with an error of less than 5 ppm) for both the precursor and fragment ions, which greatly facilitates the unambiguous identification of compounds like this compound in complex matrices such as Semiliquidambar cathayensis and Opuntia ficus-indica root extracts mdpi.comnih.gov. This high degree of accuracy allows researchers to confidently determine the elemental composition of unknown peaks and characterize novel compounds nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of isolated compounds. Following purification, often by semi-preparative HPLC, the identity of this compound can be unequivocally confirmed using NMR csic.esnih.gov.

Both one-dimensional (1D), such as ¹H NMR (proton) and ¹³C NMR (carbon-13), and two-dimensional (2D) NMR experiments are employed to determine the precise structure and stereochemistry of the molecule nih.govnih.gov. In a study on Opuntia stricta, the structure of a purified pigment was investigated using ¹H-NMR, which detected signals in the aromatic region characteristic of betanin derivatives, while other studies have used ¹H and ¹³C NMR to confirm the identity of isolated this compound mdpi.comnih.gov. NMR data is crucial for validating the structures of new this compound derivatives discovered through MS techniques nih.govresearchgate.net.

Spectrophotometric Methods for Quantification in Complex Matrices

Spectrophotometric methods are often used as a rapid and simple tool for the preliminary quantification of total phenolic content in extracts known to contain this compound. The Folin-Ciocalteu assay is a common colorimetric method used for this purpose, where the results are typically expressed as gallic acid equivalents (GAE) researchgate.netnih.gov. While this method is not specific to this compound, it provides a valuable estimate of the total phenolic concentration in a sample, which is useful for initial screening and quality control mdpi.comresearchgate.net. It is important to note that these methods measure the total reducing capacity of a sample and are not a direct quantification of this compound itself. For specific quantification, chromatographic methods are required science.govacs.orgresearchgate.net.

Sample Preparation and Extraction Optimization for Research Applications

The reliability of any analytical method for this compound research is highly dependent on the initial sample preparation and extraction procedures. The goal is to efficiently extract the target analyte from the sample matrix while minimizing degradation and the co-extraction of interfering substances.

A variety of techniques are employed, with the choice depending on the source material and research objective. Common methods include:

Maceration: Soaking the powdered plant material (e.g., Opuntia roots) in a solvent, often 80% aqueous methanol, overnight at a low temperature (4 °C) researchgate.net.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction yields in shorter times researchgate.netunibas.it. For instance, optimizing UAE for Retama sphaerocarpa leaves involved adjusting extraction time, solvent concentration (58% ethanol), and solvent-to-material ratio (30 mL/g) to maximize phenolic recovery researchgate.net.

Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to increase the efficiency and speed of extraction, as demonstrated with red prickly pear peel using water-ethanol mixtures researchgate.net.

Following initial extraction, extracts are often purified or concentrated to enrich the phenolic fraction. This can be achieved using solid-phase extraction techniques with resins like Amberlite XAD7HP or size-exclusion chromatography with Sephadex LH-20 csic.esresearchgate.net. The final extract is typically filtered before injection into the analytical system acs.org.

Future Research Directions and Unexplored Avenues

Identification of Novel Biosynthetic Enzymes and Regulatory Networks

The complete biosynthetic pathway of piscidic acid is not yet fully elucidated. Although it is believed to derive from the phenylpropanoid pathway, the specific enzymes catalyzing the final steps to its unique structure are unknown. Future research should prioritize the identification and characterization of these novel enzymes. Techniques such as comparative transcriptomics of this compound-producing and non-producing plant species could reveal candidate genes.

Furthermore, understanding how the biosynthesis of this compound is regulated is crucial. Gene regulatory networks (GRNs) govern the expression of biosynthetic genes in response to developmental cues and environmental stimuli. sc-best-practices.org Investigating the transcription factors that bind to the promoter regions of this compound biosynthetic genes will be essential. nih.gov Studies on related compounds have shown that complex networks involving various transcription factor families modulate the production of secondary metabolites. researchgate.net Elucidating the GRN for this compound will provide a blueprint for understanding how plants control its production and could offer targets for metabolic engineering.

Table 1: Proposed Research Strategies for Biosynthetic Pathway Elucidation

Research ObjectiveProposed MethodologiesExpected Outcome
Identify Novel Enzymes Comparative Transcriptomics & ProteomicsIdentification of candidate genes/proteins unique to this compound producers.
Virus-Induced Gene Silencing (VIGS)Functional validation of candidate biosynthetic genes.
Heterologous Expression in microbial hostsIn vitro characterization of enzyme activity and substrate specificity.
Map Regulatory Networks Yeast One-Hybrid (Y1H) ScreeningIdentification of transcription factors that bind to gene promoters.
Chromatin Immunoprecipitation (ChIP-seq)In vivo mapping of transcription factor binding sites across the genome.
Gene Co-expression Network AnalysisIdentification of modules of co-regulated genes involved in the pathway.

In-depth Mechanistic Studies of Ecological Roles

This compound is known to play roles in nutrient uptake, heavy metal tolerance, and allelopathy. However, the precise molecular mechanisms underlying these functions require deeper investigation.

Nutrient Acquisition: While it is known that this compound can chelate iron, facilitating its uptake by roots, the specific transporters involved in the uptake of the this compound-iron complex are yet to be identified. nih.gov

Heavy Metal Tolerance: Plants often use organic acids to chelate and detoxify heavy metals. mdpi.comnih.gov The mechanism likely involves the formation of this compound-metal complexes that are then sequestered into the vacuole to prevent cellular damage. frontiersin.orgresearchgate.net Future studies should focus on identifying the transporters responsible for moving these complexes into the vacuole and understanding how the expression of these transporters is coordinated with this compound biosynthesis under heavy metal stress.

Allelopathy: Allelochemicals can affect neighboring plants by various means, including the inhibition of essential enzymes or disruption of cell membrane integrity. nih.govfrontiersin.org The specific molecular targets of this compound in competing plant species are unknown. Research should aim to identify the proteins or pathways in susceptible plants that are directly affected by this compound, clarifying its mode of action as an allelochemical. researchgate.netnih.gov

Exploration of Undiscovered Biological Activities in Diverse Organisms

The known biological activities of this compound, such as its antioxidant properties and its ability to inhibit HMG-CoA reductase, suggest a broader potential for pharmacological applications. ncats.iochemfaces.com Its structural similarity to other bioactive phenolic compounds warrants a systematic exploration of its effects in various biological systems.

Future research should screen this compound for a wider range of activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comnih.gov Its iron-chelating ability, for instance, could be relevant in conditions associated with iron overload or in combating microbial pathogens that rely on iron for growth. nih.gov High-throughput screening assays, coupled with in silico docking studies, could efficiently identify new potential targets and biological activities for this versatile molecule. chemfaces.com

Advanced Synthetic Biology Approaches for Production

Natural extraction of this compound from plant sources can be inefficient and subject to environmental variability. scruttonlab.com Synthetic biology offers a promising alternative for the sustainable and scalable production of this compound. nih.gov By introducing the identified biosynthetic genes into microbial chassis such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to create "cell factories" for this compound production. nih.gov

This approach requires a complete understanding of the biosynthetic pathway. chalmers.se Once the necessary enzymes are known, their genes can be assembled into an optimized synthetic pathway. nih.gov Further engineering of the host organism's metabolism to increase the supply of precursor molecules could enhance yields. scruttonlab.com These advanced techniques could provide a reliable source of this compound for research and potential commercial applications.

Application of Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of "omics" technologies will be instrumental in advancing our knowledge of this compound.

Proteomics: Quantitative proteomics can identify changes in the proteome that are associated with this compound biosynthesis and its ecological roles. mdpi.comnih.gov For example, comparing the proteomes of plants under heavy metal stress with and without the ability to produce this compound could reveal proteins involved in the transport and sequestration of this compound-metal complexes. researchgate.netfrontiersin.org

By combining transcriptomics, proteomics, and metabolomics, researchers can build a multi-layered understanding of the regulation, biosynthesis, and function of this compound within the complex biological system of the plant.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying piscidic acid in plant extracts, and how do structural features influence interpretation?

  • Methodological Answer : Use NMR spectroscopy to confirm the (2R,3S)-stereochemistry of this compound and its tartaric acid backbone, complemented by HPLC-MS with CID 120693 for database matching . Structural differentiation from analogs like fukiic acid (CID 161871) relies on hydroxylation patterns (4-hydroxybenzyl vs. 3,4-dihydroxybenzyl groups) .

Q. How can researchers design controlled experiments to study this compound’s role in phosphorus solubilization by plant roots?

  • Methodological Answer : Employ hydroponic systems under phosphorus-deficient (-Pi) vs. sufficient (+Pi) conditions. Quantify root-secreted this compound via LC-MS and correlate with phosphatase activity assays. Include controls with synthetic this compound to validate its role in hydrolyzing insoluble phosphorus .

Q. What protocols ensure reliable quantification of this compound in biological matrices, and what are common sources of variability?

  • Methodological Answer : Optimize extraction using acidified methanol (0.1% formic acid) to stabilize phenolic groups. Validate recovery rates via spiked samples and account for matrix effects (e.g., co-eluting organic acids like citric acid) using isotope-labeled internal standards .

Advanced Research Questions

Q. How can contradictory findings on this compound’s anti-adipogenic activity (isolated vs. whole-plant extracts) be resolved experimentally?

  • Methodological Answer : Perform synergistic assays combining this compound with co-occurring compounds (e.g., cimicifugic acids) to mimic natural ratios. Use transcriptomic profiling (RNA-seq) in 3T3-L1 adipocytes to compare pathways (e.g., PPARγ, C/EBPα) modulated by isolated vs. combinatorial treatments .

Q. What experimental approaches elucidate the stereochemical influence of this compound on its biological activity?

  • Methodological Answer : Synthesize enantiomers (e.g., (2S,3R)-piscidic acid) and test comparative efficacy in bioassays (e.g., AMPK activation). Use chiral chromatography to verify enantiopurity and molecular docking to assess stereospecific binding to targets .

Q. How can researchers model this compound’s environmental stability and degradation pathways under varying soil pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV to track degradation products. Apply kinetic modeling (e.g., first-order decay) under controlled pH gradients (4–8) and identify metabolites via high-resolution mass spectrometry .

Q. What strategies address low bioavailability of this compound in pharmacological studies?

  • Methodological Answer : Develop nanocarrier systems (e.g., lipid nanoparticles) to enhance solubility. Validate uptake using Caco-2 cell monolayers and measure plasma pharmacokinetics in rodent models via LC-MS/MS .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on this compound’s dual roles as a nutrient enhancer and phytotoxic agent?

  • Methodological Answer : Apply dose-response modeling to distinguish beneficial vs. inhibitory thresholds. Use RNA-seq to identify stress-response genes (e.g., ROS scavengers) activated at high concentrations .

Q. What statistical frameworks are appropriate for multi-omics datasets linking this compound biosynthesis to plant metabolic networks?

  • Methodological Answer : Use weighted gene co-expression network analysis (WGCNA) to cluster genes/enzymes (e.g., tartaric acid synthases) correlated with this compound levels. Integrate metabolomic data via pathway enrichment tools (e.g., MetaboAnalyst) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies, particularly in phytochemical isolation?

  • Methodological Answer : Adopt standardized protocols from the Beilstein Journal of Organic Chemistry: document extraction solvents (e.g., 70% ethanol), column specifications (C18, 5 µm), and NMR acquisition parameters (e.g., 600 MHz, DMSO-d6). Deposit raw spectra in public repositories .

Q. Tables for Reference

Property This compound Fukiic Acid
CID 120693 161871
Core Structure (4-hydroxybenzyl)tartaric acid(3,4-dihydroxybenzyl)tartaric acid
Key Biological Role Phosphorus solubilization Antioxidant

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.